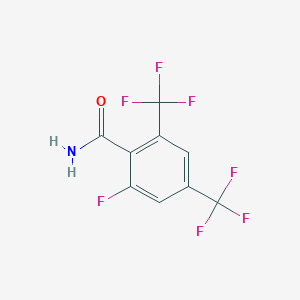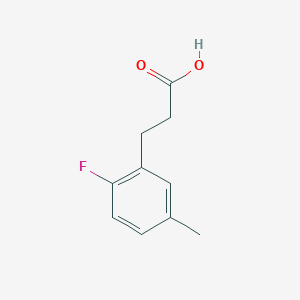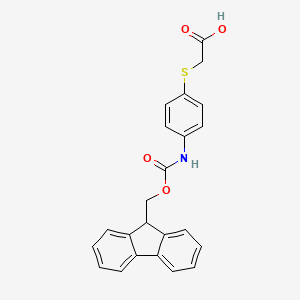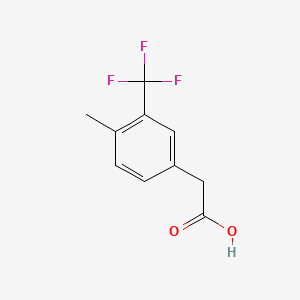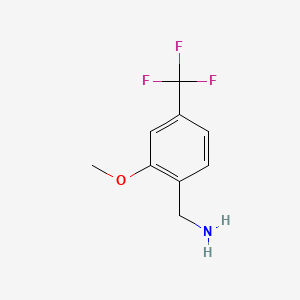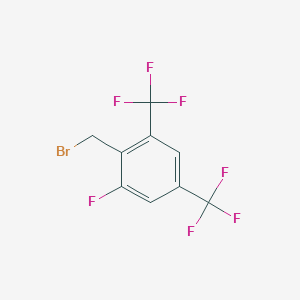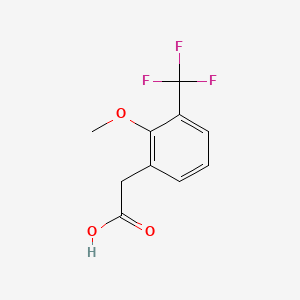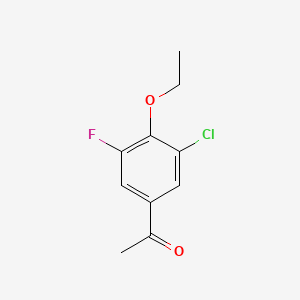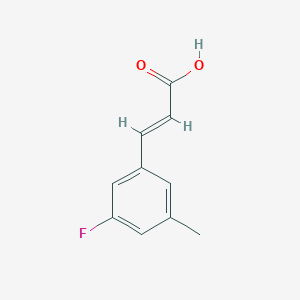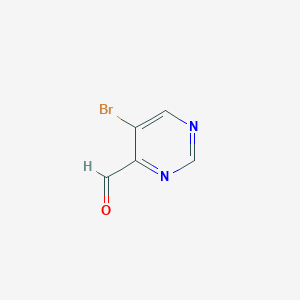
5-Bromopyrimidine-4-carbaldehyde
説明
5-Bromopyrimidine-4-carbaldehyde is a heterocyclic organic compound used in various research areas like drug development and material science. It has an empirical formula of C5H3BrN2O and a molecular weight of 186.99 g/mol .
Synthesis Analysis
The synthesis of 5-Bromopyrimidine-4-carbaldehyde involves several steps. One method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular structure of 5-Bromopyrimidine-4-carbaldehyde consists of a bromine atom attached to the 5th carbon of the pyrimidine ring and a carbaldehyde group attached to the 4th carbon .Chemical Reactions Analysis
5-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-Bromopyrimidine-4-carbaldehyde is a solid substance . Its melting point is between 67-73 °C .科学的研究の応用
Application 1: Preparation of Medicinally Important 4-Aryl-5-Alkynylpyrimidines
- Summary of the Application: 5-Bromopyrimidine is used in the synthesis of 4-aryl-5-alkynylpyrimidines, which are medicinally important compounds .
- Methods of Application: The process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .
- Results or Outcomes: The end result is the preparation of 4-aryl-5-alkynylpyrimidines. These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors. They have also been tested as potential anti-proliferative agents or non-toxic selective herbicides, or used as a synthetic platform for further derivatization en route to medicinally relevant structures .
Application 2: Building Block in Supramolecular Chemistry
- Summary of the Application: 6-Bromopyridine-2-carbaldehyde, a compound similar to 5-Bromopyrimidine-4-carbaldehyde, is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis of complex structures in supramolecular chemistry .
- Results or Outcomes: The compound has been used in the synthesis of porphyrins, which are important in various biological and industrial applications .
Application 3: Structure and Vibrational Spectra Study
- Summary of the Application: 6-Bromopyridine-2-carbaldehyde, a compound similar to 5-Bromopyrimidine-4-carbaldehyde, is used in the study of structure, vibrational spectra, and cryogenic matrix photochemistry .
- Methods of Application: The structure and vibrational spectra of the compound were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices. The experimental studies were complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
- Results or Outcomes: The study revealed that the intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential. Structural analysis further supports the existence of weak coupling between the intermolecular interactions and the structure of the constituting molecular units in the crystalline state .
Application 4: Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
- Summary of the Application: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Results or Outcomes: The end result is the preparation of N-heteroaryl substituted 9-arylcarbazolyl derivatives. These molecules have potential applications in various fields, but the specific outcomes are not detailed in the source .
Application 5: Synthesis of Fused Pyrimidines
- Summary of the Application: 5-Bromopyrimidine is used in the synthesis of fused pyrimidines, in particular pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
- Methods of Application: The synthesis involves hetero-annulation reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
- Results or Outcomes: The end result is the preparation of various types of fused pyrimidines. These molecules have potential applications in various fields, but the specific outcomes are not detailed in the source .
Application 6: Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol
- Summary of the Application: 5-Bromopyrimidine is used in the synthesis of (5-(phenylethynyl)pyrimidine) via microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Methods of Application: The synthesis involves a microwave-assisted Sonogashira protocol .
- Results or Outcomes: The end result is the preparation of (5-(phenylethynyl)pyrimidine). The specific outcomes are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
5-bromopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYGKRGFGJVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670328 | |
| Record name | 5-Bromopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-4-carbaldehyde | |
CAS RN |
933746-26-0 | |
| Record name | 5-Bromopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



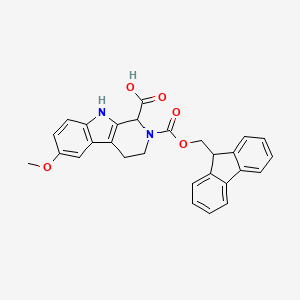
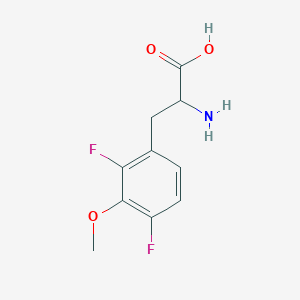
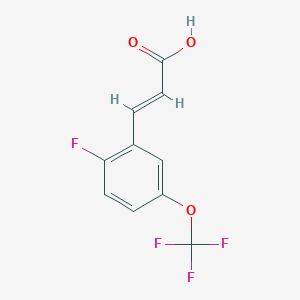
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)
![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)
